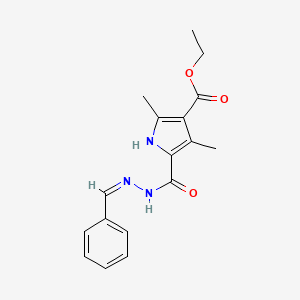
(Z)-5-(2-苄叉肼基羰基)-2,4-二甲基-1H-吡咯-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-phenylmethylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making
科学研究应用
光谱性质: 该化合物及其衍生物的吸收光谱和荧光光谱已得到研究。 供电子取代基导致吸收和荧光最大值发生红移,表明它们对溶剂极性的敏感性 .
系间窜跃: 在激光照射下,未取代的二烯酮经历系间窜跃到三重态,寿命为0.7-3.0 μs。对于某些衍生物,会形成稳定的光产物。 这些特性与染料激光器、光敏剂和光学信息存储中的应用相关 .
抗黑色素生成化合物
该化合物的结构特征激发了新型抗黑色素生成剂的设计。类似物衍生物,例如(Z)-5-(取代苄叉基)-3-苯基-2-硫代噻唑烷-4-酮,表现出酪氨酸酶抑制活性。 这些化合物有望用于控制色素沉着过度 .
抗氧化活性
另一个感兴趣的途径在于相关化合物的抗氧化潜力。 例如,(Z)-5-(取代苄叉基)-3-环己基-2-硫代噻唑烷-4-酮 具有羟基、甲氧基和/或溴取代基的类似物已被合成并评估其对蘑菇酪氨酸酶和细胞酪氨酸酶的抑制作用 .
作用机制
Target of Action
The primary target of (Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is tyrosinase , a critical enzyme responsible for melanogenesis . This compound has been designed based on the structural features of potent tyrosinase inhibitors .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity. It has been found to inhibit mushroom tyrosinase more potently than kojic acid . The compound’s mode of action is competitive, as indicated by kinetic study results .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase, a rate-determining enzyme in this pathway . By inhibiting tyrosinase, it reduces the production of melanin, a pigment responsible for skin color .
Pharmacokinetics
It is noted that the compound and its analogs demonstrate good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cellular tyrosinase and the reduction of melanin production . In particular, one of the analogs of the compound, which possesses a catechol group, exerted an extremely potent anti-melanogenic effect .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. It has been found to be potently cytotoxic to all cancer cell lines tested . This suggests that it may interact with enzymes and proteins involved in cell growth and division, potentially inhibiting their function.
Cellular Effects
(Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and potentially inducing cell death.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The total binding energies of docked compounds are correlated well with cytotoxic potencies against lung, ovarian, melanoma, and colon cancer cell lines .
属性
IUPAC Name |
ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-4-23-17(22)14-11(2)15(19-12(14)3)16(21)20-18-10-13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3,(H,20,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDLKSFKVADCR-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














